Nicoboxil

Vue d'ensemble

Description

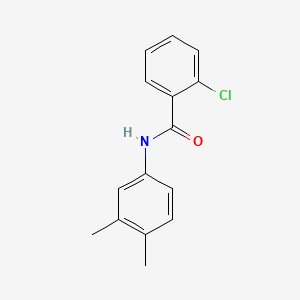

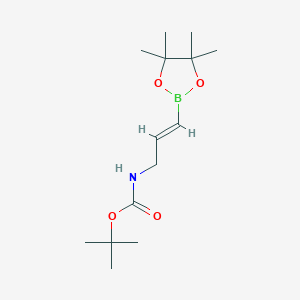

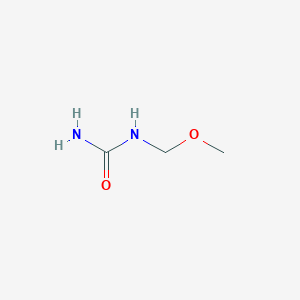

Nicoboxil is a small molecule compound known for its use in topical analgesics. It is a nicotinic acid ester, specifically beta-butoxyethyl nicotinate, and is often combined with nonivamide, a capsaicinoid, to provide relief from acute back pain and other musculoskeletal discomforts .

Mécanisme D'action

Target of Action

Nicoboxil is a medication used to treat acute back pain . It is predominantly found paired with nonivamide as a combination topical analgesic product . The primary therapeutic use for which this compound is currently indicated for is as an active ingredient in combination with the capsaicinoid nonivamide compound as a topical analgesic .

Mode of Action

This compound is considered a rubefacient . Rubefacients are substances that irritate the skin, causing the capillaries to dilate and increasing blood circulation. This mechanism of action is complementary and ultimately synergistic with nonivamide’s capsaicin activity .

Biochemical Pathways

This compound possesses vasodilating properties facilitated by prostaglandin . The observed hyperaemic (increased blood flow) effect of this compound occurs earlier and is described as being more intense than the nonivamide hyperaemic effect .

Result of Action

The result of this compound’s action is the temporary relief of the pain of rheumatism, arthritis, lumbago, muscular aches, sprains and strains, sporting injuries, and other conditions where local warmth is beneficial . It is typically considered an effective and safe therapeutic option .

Analyse Biochimique

Biochemical Properties

Nicoboxil is a nicotinate, an ester of nicotinic acid (niacin), and 2-butoxyethanol . It is believed to act on the innervation of blood vessels of the skin, leading to local reactions like vascular dilatation and hyperaemia . The observed hyperaemic effect of this compound occurs earlier and is described as being more intense than the nonivamide hyperaemic effect .

Cellular Effects

This compound, when applied topically, induces vasodilation by different effects, thus hastening the hyperaemic skin reaction . This increased blood flow effect is beneficial for conditions where local warmth is beneficial, such as rheumatism, arthritis, lumbago, muscular aches, sprains and strains, and sporting injuries .

Molecular Mechanism

This compound is considered a rubefacient, a substance that increases blood flow to the skin and causes redness . It is believed that this compound’s vasodilating properties are facilitated by prostaglandin . Any systemically absorbed this compound is expected to be hydrolyzed to nicotinic acid and 2-butoxyethanol in blood plasma .

Temporal Effects in Laboratory Settings

The maximum possible effect of this compound/nonivamide ointment might have been even pronounced after 7 days of treatment . This suggests that the effects of this compound may change over time in laboratory settings.

Dosage Effects in Animal Models

The intended daily dose for horses is approximately 20 mg/horse corresponding to about 40 to 60 μg/kg bw as a single dose .

Metabolic Pathways

Any systemically absorbed this compound is expected to be hydrolyzed to nicotinic acid and 2-butoxyethanol in blood plasma . The nicotinic acid metabolite is also capable of vascular dilatation .

Transport and Distribution

Published data for related nicotinate esters indicated that members of this class of compounds are in principle able to penetrate the skin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of nicoboxil involves the esterification of nicotinic acid with 2-butoxyethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Nicoboxil primarily undergoes esterification and hydrolysis reactions. As an ester, it can be hydrolyzed back to nicotinic acid and 2-butoxyethanol under acidic or basic conditions .

Common Reagents and Conditions

Esterification: Nicotinic acid, 2-butoxyethanol, acid catalyst (e.g., sulfuric acid), reflux conditions.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

Esterification: this compound (beta-butoxyethyl nicotinate).

Hydrolysis: Nicotinic acid, 2-butoxyethanol.

Applications De Recherche Scientifique

Nicoboxil has been extensively studied for its applications in medicine, particularly in the treatment of acute low back pain. It is used in combination with nonivamide in topical formulations to provide localized pain relief. The combination of these two compounds enhances their efficacy, making them a popular choice for treating musculoskeletal pain .

In addition to its medical applications, this compound is also of interest in the field of chemistry for its unique ester structure, which can be used as a model compound in esterification and hydrolysis studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nonivamide: A capsaicinoid used in combination with nicoboxil for its complementary effects on pain relief.

Capsaicin: Another capsaicinoid with similar pain-relieving properties but a different chemical structure.

Methyl Nicotinate: A nicotinic acid ester with similar vasodilatory effects but different pharmacokinetics

Uniqueness of this compound

This compound is unique in its combination with nonivamide, providing a synergistic effect that enhances pain relief. Its specific ester structure also allows for targeted hydrolysis, making it a valuable compound for both medical and chemical research .

Propriétés

IUPAC Name |

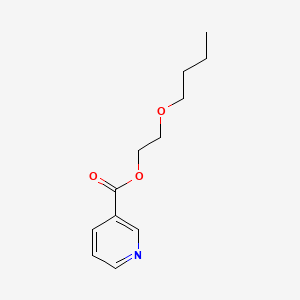

2-butoxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJRISIINLJVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057635 | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13912-80-6, 1322-29-8 | |

| Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicoboxil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nicoboxil exert its effect on the human body?

A1: this compound acts as an adenosine triphosphate-sensitive potassium (KATP) channel opener, primarily in vascular smooth muscle cells. [, ] This action leads to hyperpolarization of the cell membrane, inhibiting calcium influx and ultimately causing vasodilation, which increases blood flow. [, ]

Q2: What are the downstream effects of this compound-induced vasodilation?

A2: The increased blood flow resulting from this compound's vasodilatory effect has been shown to improve oxygenation in both skin and muscle tissue. [, ] This improved blood flow also contributes to its therapeutic benefit in conditions like acute low back pain. []

Q3: Can you describe the structural characteristics of this compound?

A3: this compound is a nicotinic acid ester chemically named 2-[(1,4-dioxan-2-yl)methoxy]-6-pyridinecarboxylic acid 2-(2-hydroxyethyl)pyridin-4-yl ester. [] While the provided research papers do not list the molecular weight or spectroscopic data, they highlight its structural similarity to other nicotinic acid esters.

Q4: How does the formulation of this compound affect its action?

A4: Research suggests that the vehicle used for topical this compound significantly influences its kinetics. An oil-in-water emulsion leads to a faster onset of action compared to a water-free ointment. [] This difference is likely due to variations in drug release and penetration through the skin barrier.

Q5: Is this compound used alone or in combination with other substances?

A5: this compound is often combined with nonivamide, a capsaicinoid, in topical formulations. [, , , ] This combination shows an additive effect on blood flow enhancement, possibly due to nonivamide's ability to stimulate C-fibers and induce vasodilation through a different mechanism. []

Q6: What is the evidence supporting the efficacy of this compound in treating acute low back pain?

A6: A randomized, double-blind, placebo-controlled trial demonstrated that a fixed-dose combination cream containing this compound and nonivamide effectively reduced pain intensity and improved mobility in patients with acute nonspecific low back pain. [] The study reported significant pain reduction within 8 hours of the first application, with continued improvement until the end of the 4-day treatment period. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B3419149.png)

![(10R)-1,5,8-trihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/new.no-structure.jpg)